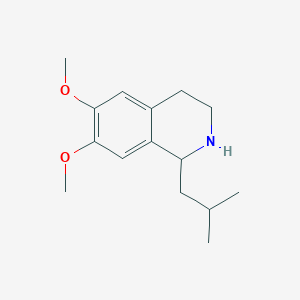![molecular formula C10H19N5O B256294 5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives and is known for its unique properties such as its ability to act as a fluorescent probe and its potential use as a therapeutic agent.
Applications De Recherche Scientifique
DMABN has been widely studied for its potential applications in scientific research. One of the most common uses of DMABN is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. DMABN has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying metal ion homeostasis in biological systems.
In addition to its use as a fluorescent probe, DMABN has also been studied for its potential therapeutic applications. DMABN has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer. DMABN has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Mécanisme D'action
The mechanism of action of DMABN is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species (ROS). DMABN has been shown to induce apoptosis in cancer cells, which may be due to its ability to generate ROS and cause oxidative stress.
Biochemical and Physiological Effects
DMABN has been shown to have a variety of biochemical and physiological effects. In addition to its ability to chelate metal ions and generate ROS, DMABN has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DMABN has also been shown to modulate the activity of ion channels such as the potassium channel, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMABN is its ability to act as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one of the limitations of DMABN is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several potential future directions for research on DMABN. One area of interest is the development of DMABN-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of DMABN-based fluorescent probes for the detection of metal ions in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DMABN and its potential side effects.
Méthodes De Synthèse
The synthesis of DMABN involves the reaction of 4-(dimethylamino)butylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield DMABN. This method has been reported to yield DMABN in high purity and yield.
Propriétés
Nom du produit |
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C10H19N5O |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)butylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H19N5O/c1-8-9(12-10(16)14-13-8)11-6-4-5-7-15(2)3/h4-7H2,1-3H3,(H2,11,12,14,16) |
Clé InChI |
RUYZBORDVVXRQN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
SMILES canonique |
CC1=NNC(=O)N=C1NCCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)


![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)



![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)